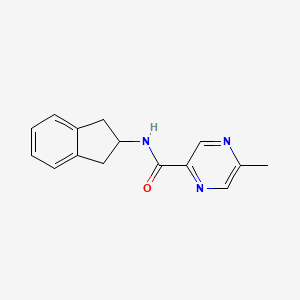

N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide

Description

N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide is a synthetic small molecule featuring a fused bicyclic indenyl scaffold linked to a pyrazine-carboxamide moiety. Similarly, derivatives like N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide (CAS 450348-95-5) have been documented in safety assessments, indicating industrial or research applications .

Properties

Molecular Formula |

C15H15N3O |

|---|---|

Molecular Weight |

253.30 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide |

InChI |

InChI=1S/C15H15N3O/c1-10-8-17-14(9-16-10)15(19)18-13-6-11-4-2-3-5-12(11)7-13/h2-5,8-9,13H,6-7H2,1H3,(H,18,19) |

InChI Key |

OHGCWPKBFKQHEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NC2CC3=CC=CC=C3C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization and Oxidation Method

The most established route for synthesizing 5-methylpyrazine-2-carboxylic acid involves cyclization of methylglyoxal with o-phenylenediamine, followed by oxidation and decarboxylation. Key steps include:

-

Cyclization : Methylglyoxal reacts with o-phenylenediamine at 30–90°C in the presence of sodium pyrosulfite to form 3-methylquinoxaline.

-

Oxidation : Potassium permanganate oxidizes 3-methylquinoxaline to 5-methylpyrazine-2,3-dicarboxylic acid potassium salt at 60–105°C.

-

Acidification and Decarboxylation : Treatment with sulfuric acid at 30–130°C removes one carboxyl group, yielding 5-methylpyrazine-2-carboxylic acid. The final product is purified via butanone extraction and crystallization, achieving ≥99% purity.

Reaction Conditions :

Alternative Approaches

While less common, electrochemical oxidation of 2,5-dimethylpyrazine and microbial fermentation methods have been explored. However, these face challenges in scalability and cost-effectiveness compared to the chemical synthesis above.

Preparation of N-(2,3-Dihydro-1H-Inden-2-yl)-5-Methylpyrazine-2-Carboxamide

DCC-Mediated Coupling

The carboxamide is synthesized via activation of 5-methylpyrazine-2-carboxylic acid using dicyclohexylcarbodiimide (DCC), followed by nucleophilic substitution with 2,3-dihydro-1H-inden-2-amine.

Procedure :

-

Activation : DCC reacts with the carboxylic acid in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to form an O-acylisourea intermediate.

-

Coupling : The intermediate reacts with 2,3-dihydro-1H-inden-2-amine at 0–25°C for 12–24 hours.

-

Purification : The product is isolated via silica gel chromatography (DCM/MeOH) or recrystallization.

Optimization :

EDC/HOBt Method

Ethylcarbodiimide (EDC) paired with HOBt offers a milder alternative to DCC, particularly for sensitive substrates.

Steps :

-

Activation : EDC and HOBt activate the carboxylic acid in DMF at 0°C for 30 minutes.

-

Amine Addition : 2,3-Dihydro-1H-inden-2-amine is added, and the reaction proceeds at room temperature for 4–6 hours.

-

Workup : Extraction with ethyl acetate and evaporation yield the crude product, which is purified via column chromatography.

Advantages :

Comparative Analysis of Synthetic Methods

Key Findings :

-

DCC is optimal for large-scale synthesis due to cost-effectiveness and high yields.

-

EDC/HOBt is preferable for substrates prone to racemization.

Industrial-Scale Considerations

Raw Material Availability

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield the corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

These findings suggest potential as a lead compound for developing new anticancer agents through modulation of signaling pathways involved in cell growth and survival.

Case Study: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This highlights its potential as an effective therapeutic agent in oncology.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers such as TNF-alpha and IL-6 in vitro, indicating its potential use in treating inflammatory diseases.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This data suggests that this compound may serve as a valuable anti-inflammatory agent.

Mechanistic Insights

The anticancer and anti-inflammatory effects of this compound are believed to be mediated through the inhibition of specific signaling pathways and cytokine production. Further studies are needed to elucidate the precise mechanisms involved.

3. Antimicrobial Activity

Preliminary assessments have indicated that derivatives of this compound may possess antimicrobial properties against various bacterial strains. This aspect is particularly relevant for developing new antibiotics amid rising resistance to existing drugs.

Conclusion and Future Directions

This compound presents significant potential across multiple therapeutic areas, particularly in oncology and inflammation management. Ongoing research is essential to fully understand its mechanisms of action and to explore its efficacy in clinical settings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Modifications

The following table summarizes key structural and functional differences between N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide and related compounds:

Biological Activity

N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H15N3O |

| Molecular Weight | 253.30 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C15H15N3O/c1-10-8-17-14(9-16-10)15(19)18-13-6-11-4-2-3-5-12(11)7-13/h2-5,8-9,13H,6-7H2,1H3,(H,18,19) |

| SMILES | CC1=CN=C(C=N1)C(=O)NC2CC3=CC=CC=C3C2 |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-indene with 5-methylpyrazine-2-carboxylic acid. Common conditions include the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under inert atmospheres.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its antiproliferative effects against various cancer cell lines. The compound demonstrated significant activity against breast cancer cell lines (MCF-7), with a GI50 ranging from 0.95 µM to 1.50 µM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 0.95 - 1.50 |

| A549 | < 1.00 |

| Panc-1 | < 1.00 |

In addition to inhibiting cell proliferation, this compound has been shown to induce apoptosis in cancer cells by activating various apoptotic markers including Caspases 3, 8, and 9, as well as influencing the expression of Bcl2 and p53 proteins .

Anti-Tubercular Activity

The compound has also been investigated for its anti-tubercular properties. It was screened against Mycobacterium tuberculosis strains and exhibited promising results with minimum inhibitory concentrations (MICs) comparable to established anti-TB drugs . This positions it as a potential candidate for further development in treating multidrug-resistant tuberculosis.

Case Studies and Research Findings

A notable case study involved the evaluation of structural analogs of N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine derivatives that revealed enhanced biological activities through modifications at specific positions on the pyrazine ring. These modifications were correlated with improved binding affinities to target receptors involved in cancer cell proliferation pathways .

Q & A

Q. What are the standard synthetic routes for N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide, and what are the critical parameters affecting yield?

The synthesis typically involves multi-step routes, such as coupling pyrazine-2-carboxylic acid derivatives with substituted indene amines. A common method includes:

- Step 1 : Activation of the carboxylic acid group using reagents like isobutyl chloroformate in the presence of a base (e.g., diisopropylethylamine) at low temperatures (-15°C) to form an intermediate mixed anhydride .

- Step 2 : Amide bond formation via nucleophilic substitution with the amine moiety (e.g., 2,3-dihydro-1H-inden-2-amine) under inert conditions.

- Critical parameters : Solvent choice (e.g., CH₂Cl₂), reaction temperature, and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (e.g., Silica gel, CH₂Cl₂/MeOH) is essential for isolating high-purity product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the indene and pyrazine ring connectivity, with attention to rotameric splitting in amide signals (e.g., δ 2.67–3.58 ppm for methyl groups in rotamers) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 273.0) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for biological assays) .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of derivatives with enhanced bioactivity?

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for structural modifications .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with pyrazine N-atoms and hydrophobic interactions with the indene moiety .

- Reaction Path Optimization : Apply ICReDD’s approach to narrow experimental conditions by combining computational reaction path searches with machine learning-driven data analysis .

Q. How should researchers address contradictions between in vitro and in vivo bioactivity data?

- Pharmacokinetic Profiling : Evaluate solubility (e.g., logP via shake-flask method) and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues .

- Dose-Response Refinement : Adjust in vivo dosing regimens based on in vitro IC₅₀ values, accounting for plasma protein binding effects .

- Mechanistic Validation : Use CRISPR/Cas9 gene editing to confirm target engagement in cellular models, resolving off-target discrepancies .

Q. What strategies are recommended for resolving discrepancies in reported binding affinities across studies?

- Standardized Assay Conditions : Adopt uniform protocols (e.g., FRET vs. SPR) and control for variables like buffer pH and ionic strength .

- Data Cross-Validation : Combine isothermal titration calorimetry (ITC) with surface plasmon resonance (SPR) to correlate thermodynamic and kinetic binding parameters .

- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets, identifying outliers due to experimental artifacts .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.